molecular formula C8H11Cl2F3N2O B1434129 {[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride CAS No. 1427416-69-0

{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride

Cat. No. B1434129
M. Wt: 279.08 g/mol
InChI Key: RSAPPDCMQWIJJB-UHFFFAOYSA-N
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Description

“{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride” is an organic compound with the CAS Number: 1427416-69-0 . It has a molecular weight of 279.09 and its IUPAC name is 1-methyl-1-(4-(trifluoromethoxy)phenyl)hydrazine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2O.2ClH/c1-13(12)6-2-4-7(5-3-6)14-8(9,10)11;;/h2-5H,12H2,1H3;2*1H . This indicates the molecular structure of the compound.

Scientific Research Applications

Antimicrobial Activity

Hydrazide–hydrazones are prominent in various bioactive molecules, exhibiting a broad spectrum of biological activities. Their antimicrobial properties are well-documented, with significant research dedicated to synthesizing and evaluating hydrazide–hydrazones for antibacterial, antitubercular, antifungal, and antiviral activities. This makes them potential candidates for developing new antimicrobial agents (Popiołek, 2016).

Cancer Research

Hydrazines and their derivatives have been evaluated for their carcinogenic actions in humans and animals. Some hydrazines are considered animal carcinogens, with exposure occurring through occupational settings or drug therapy. Their role in cancer development has been the subject of substantial research, indicating a positive correlation between hydrazine exposure and cancer development in some reports (Tóth, 1994).

Electrochemical Sensing

Graphene-based nanomaterials, combined with hydrazine compounds, have been explored for developing high-performance electrochemical sensors. These materials offer excellent electrocatalytic and electrochemical behavior towards the detection of hydrazines, showing potential for on-site and portable sensing applications (Singh et al., 2022).

Environmental Applications

The treatment of organic hazardous wastes, including hydrazine compounds, with ozone and ultraviolet radiation presents a method for reducing contaminants to non-toxic products. This approach is considered for waste waters contaminated by hydrazine propellants from space launch operations, demonstrating the application of hydrazines in environmental protection and pollution control (Judeikis & Hill, 1991).

Green Chemistry

Research into the green reduction of graphene oxide by plant extracts highlights an environmentally friendly alternative to traditional reducing agents like hydrazine. This approach aims to mitigate the health risks and environmental issues associated with hydrazine use in the synthesis process, promoting sustainable practices in material science (Ismail, 2019).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This indicates that it can be harmful if inhaled, ingested, or comes into contact with skin. It can also cause eye and skin irritation.

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAPPDCMQWIJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)OC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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